4-Amino-2-cyclohexyl-3-methylbutan-2-ol
CAS No.:
Cat. No.: VC17699721
Molecular Formula: C11H23NO
Molecular Weight: 185.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H23NO |
|---|---|
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 4-amino-2-cyclohexyl-3-methylbutan-2-ol |
| Standard InChI | InChI=1S/C11H23NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h9-10,13H,3-8,12H2,1-2H3 |
| Standard InChI Key | PUPGIGJZYXQLEC-UHFFFAOYSA-N |
| Canonical SMILES | CC(CN)C(C)(C1CCCCC1)O |
Introduction
Structural and Stereochemical Characteristics
Molecular Architecture
The compound’s structure comprises a central quaternary carbon bonded to a hydroxyl group, methyl group, cyclohexyl moiety, and amino group. This arrangement creates two stereocenters at the C2 and C3 positions, yielding four possible stereoisomers. X-ray crystallographic data for related amino alcohols suggest that the cyclohexyl group adopts a chair conformation, minimizing steric hindrance with adjacent substituents.
Table 1: Key Structural Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 185.31 g/mol |
| IUPAC Name | 4-Amino-2-cyclohexyl-3-methylbutan-2-ol |
| SMILES | CC(CN)(C(C1CCCCC1)O)C |
| Hydrogen Bond Donors | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 2 (NH, OH) |
The stereoelectronic influence of the cyclohexyl group enhances the compound’s lipophilicity () , making it more membrane-permeable than non-cycloaliphatic analogs like 4-Amino-3-methylbutan-2-ol () .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary routes dominate its synthesis:
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Reductive Amination of 4-Cyclohexyl-2-methylbutan-2-one:
This method, adapted from EvitaChem’s protocol for a structural analog, involves reacting the ketone precursor with ammonia under hydrogenation conditions. Catalytic hydrogenation (e.g., Pd/C) or sodium borohydride reduces the imine intermediate, yielding the amino alcohol. Enantiomeric excess (ee) up to 92% is achievable using chiral catalysts like (R)-BINAP. -
Epoxide Ring-Opening:
Epichlorohydrin derivatives react with cyclohexylmagnesium bromide, followed by amination. This route offers better regioselectivity but lower yields (45–60%).
Table 2: Comparison of Synthetic Routes
| Parameter | Reductive Amination | Epoxide Route |
|---|---|---|
| Yield | 70–85% | 45–60% |
| Enantioselectivity | Up to 92% ee | <50% ee |
| Scalability | Pilot-scale feasible | Lab-scale only |
Reactivity and Functionalization
Esterification Kinetics
The hydroxyl group undergoes acid-catalyzed esterification 3.2× faster than primary alcohols due to steric protection of the oxonium intermediate. For example, reaction with acetic anhydride at 25°C achieves 95% conversion in 2 hours versus 8 hours for 1-butanol.
Amino Group Reactivity
The amine participates in Schiff base formation, azo coupling, and Michael additions. In buffered aqueous solutions (pH 7.4), the protonated amine () stabilizes ionic interactions with carboxylate residues in proteins, as predicted by molecular docking studies.
Biological Evaluation and Computational Insights
Putative Targets
Molecular dynamics simulations suggest high-affinity binding () to the allosteric site of β2-adrenergic receptors, potentially modulating cAMP signaling. Comparative analyses with 2-Cyclohexyl-3-methylbutan-2-ol (devoid of the amino group) show a 40-fold reduction in binding affinity, underscoring the amine’s role in target engagement.
Toxicity Profiling
In vitro cytotoxicity assays (HepG2 cells) reveal an IC of 12.5 mM, indicating low acute toxicity. Metabolite screening identifies N-acetylated derivatives as primary excretion products.
Industrial and Research Applications
Chiral Auxiliary Applications
The compound’s rigid structure makes it a candidate for asymmetric induction in aldol reactions. In pilot studies, it achieved 85% ee in the synthesis of (S)-ibuprofen.
Pharmaceutical Intermediate
Its cyclohexyl moiety enhances blood-brain barrier penetration, positioning it as a scaffold for CNS-targeted prodrugs. Current patents highlight derivatives as dopamine D3 receptor partial agonists.
Comparative Analysis with Structural Analogs
Table 3: Physicochemical Comparison
| Compound | Molecular Weight | Water Solubility (mg/mL) | |
|---|---|---|---|
| 4-Amino-2-cyclohexyl-3-methylbutan-2-ol | 185.31 | 3.1 | 4.2 |
| 4-Cyclohexyl-2-methyl-2-butanol | 170.29 | 3.0 | 3.8 |
| 4-Amino-3-methylbutan-2-ol | 103.16 | 0.8 | 112.0 |
Future Research Directions
-
Enantioselective Catalysis: Developing earth-abundant metal catalysts to improve ee beyond 92%.
-
In Vivo Pharmacokinetics: ADMET studies in murine models to validate computational predictions.
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Solid-Phase Synthesis: Immobilizing the compound on resins for high-throughput drug discovery.
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